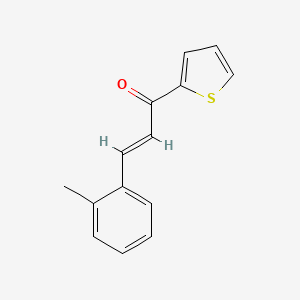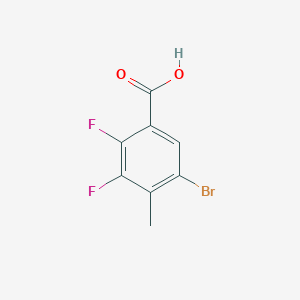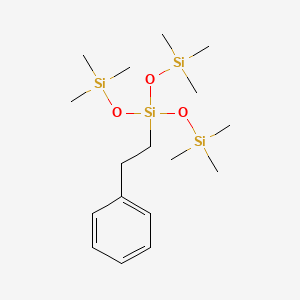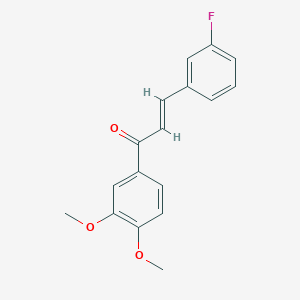
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-methyl-3-fluorophenyl prop-2-en-1-one, is a synthetic organic compound commonly used in laboratory experiments. It is a colorless liquid with a molecular weight of 198.22 g/mol and a boiling point of 156-158 °C. This compound has been studied extensively due to its unique properties and potential applications in various scientific fields.
作用机制
The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one is not well-understood. However, it is believed to act as a Lewis acid, forming a covalent bond with electron-rich organic molecules. This covalent bond is thought to be responsible for the compound's ability to act as a catalyst in the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one are not well-studied. However, it is believed to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
实验室实验的优点和局限性
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and its synthesis can be easily accomplished using readily available materials and equipment. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution.
未来方向
Given the unique properties of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one, there are a number of potential future directions for research. These include further investigation of the compound's mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in the synthesis of new drugs and pharmaceuticals. Additionally, further studies could be conducted on the compound's role in the development of new catalysts and catalytic systems, as well as its potential use in the investigation of the structure-activity relationships of various compounds. Finally, further research could be conducted on the compound's potential use in the synthesis of other chemicals, as well as its potential use as an intermediate in the production of other compounds.
合成方法
The most common method of synthesizing (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one is through a three-step process. First, 3-fluoro-4-methylbenzaldehyde is reacted with an excess amount of sodium borohydride in the presence of a base such as sodium hydroxide. This reaction produces (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorobenzyl alcohol. Second, the alcohol is then treated with sulfuric acid and acetic anhydride to form the desired product, (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one.
科学研究应用
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of new drugs and pharmaceuticals, as a precursor for the synthesis of other chemicals, and as an intermediate in the production of other compounds. Additionally, this compound has been used in the development of new catalysts and catalytic systems, as well as in the investigation of the structure-activity relationships of various compounds.
属性
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJXMIJLLTCBY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)






